REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][C:8]=1[CH3:16].[CH:17]([S:20]SCCC)([CH3:19])[CH3:18].Cl>C1COCC1.[OH-].[Na+]>[CH:17]([S:20][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][C:8]=1[CH3:16])([CH3:19])[CH3:18] |f:5.6|
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(C(=O)O)C=C1)C
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Name
|
|
Quantity
|
63 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
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C(C)(C)SSCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
|
Type
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CUSTOM
|
Details
|
to stir at −78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted 3 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)SC1=C(C=C(C(=O)O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 873 mg | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 35.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |